2-(N-methylprop-2-enamido)acetic acid
Overview
Description
2-(N-methylprop-2-enamido)acetic acid is an organic compound with the molecular formula C6H9NO3 It is known for its unique structure, which includes an enamide group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-methylprop-2-enamido)acetic acid typically involves the reaction of N-methylprop-2-enamide with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the enamide group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-(N-methylprop-2-enamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-methylprop-2-enamido)acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The enamide group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting the function of biological molecules.
Comparison with Similar Compounds
- 2-(N-methylprop-2-enamido)propanoic acid
- 2-(N-methylprop-2-enamido)butanoic acid
- 2-(N-methylprop-2-enamido)pentanoic acid
Comparison: 2-(N-methylprop-2-enamido)acetic acid is unique due to its specific structure, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the acetic acid moiety makes it more soluble in water and allows for different types of chemical modifications compared to longer-chain analogs.
Properties
IUPAC Name |
2-[methyl(prop-2-enoyl)amino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-5(8)7(2)4-6(9)10/h3H,1,4H2,2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXSAUMTBVIHRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.